molecular formula C8H8ClFN2O2 B6210896 ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate CAS No. 2454397-74-9

ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate

Cat. No.: B6210896
CAS No.: 2454397-74-9
M. Wt: 218.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate (CAS 2454397-74-9) is a fluorinated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, with its molecular formula identified as C 8 H 8 ClFN 2 O 2 and a molecular weight of 218.62 g/mol . A primary and high-value application of this chemical is its role as a key building block in the development of inhibitors targeting the KRAS G12D mutant protein . KRAS mutations are drivers in a significant proportion of human cancers, and the creation of effective G12D inhibitors represents a cutting-edge area of oncology drug discovery. Furthermore, the 5-fluoropyridine moiety present in this compound is a privileged structure in drug design. Similar fluoropyridine cores have been utilized in the synthesis of novel antibacterial agents, such as 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives, which have demonstrated potent activity against Gram-positive bacteria, including drug-resistant strains . The presence of multiple functional groups—including the ester, amino, chloro, and fluoro substituents—on the pyridine ring makes this compound a highly versatile and valuable scaffold for constructing complex molecules for biological evaluation . It is available for research with a typical purity of 98% . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

2454397-74-9

Molecular Formula

C8H8ClFN2O2

Molecular Weight

218.6

Purity

95

Origin of Product

United States

Preparation Methods

Amination with Ammonia

The trifluorinated intermediate is then treated with ammonia (NH₃) in a sealed reactor to replace the 4-fluorine atom with an amino group. This step produces 4-amino-3-chloro-5,6-difluoropicolinonitrile (Formula C).

Key Conditions :

  • Ammonia Concentration: 15–30% aqueous solution

  • Temperature: 50–80°C

  • Pressure: 2–5 bar

Hydrazine Substitution at the 6-Position

The 6-fluorine atom in Formula C is replaced with a hydrazine group via reaction with hydrazine hydrate (N₂H₄·H₂O). This generates 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile (Formula D), a critical precursor for subsequent halogenation.

Key Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: 60–80°C

  • Reaction Time: 6–12 hours

Halogenation with Chlorine

Formula D is treated with chlorine gas (Cl₂) or phosphorus pentachloride (PCl₅) to substitute the hydrazine group with chlorine, yielding 4-amino-3-chloro-5-fluoro-6-chloropicolinonitrile (Formula E).

Key Conditions :

  • Halogenation Agent: Cl₂ (gaseous) or PCl₅ (solid)

  • Solvent: Dichloromethane or chloroform

  • Temperature: 0–25°C (to minimize side reactions)

Hydrolysis and Esterification

The nitrile group in Formula E is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Subsequent esterification with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) produces This compound .

Key Conditions :

  • Hydrolysis: Reflux in 6M HCl for 4–8 hours

  • Esterification: Ethanol as solvent and reactant, 70–90°C

  • Overall Yield for Steps 1–5: Estimated 40–50% based on analogous syntheses.

While the above method is the most widely cited, variations exist to optimize yield or adapt to industrial-scale production:

Direct Halogenation-Amination Sequence

Some protocols reverse the order of amination and halogenation. For example, fluorination may follow amination to reduce the number of reactive sites, simplifying purification. However, this approach risks over-fluorination and requires stringent temperature control.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate reaction times, particularly in the hydrolysis-esterification step. Preliminary studies report a 20% reduction in processing time with comparable yields.

Industrial-Scale Production Considerations

Large-scale synthesis demands modifications to ensure cost-effectiveness and safety:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat dissipation and reduces the risk of exothermic runaway reactions during fluorination and halogenation.

Solvent Recycling

Ethanol and DMF are recovered via distillation and reused, lowering production costs by 15–20%.

Analytical Characterization

Critical quality control metrics for the final product include:

ParameterMethodSpecification
PurityHPLC-UV (254 nm)≥98%
Residual SolventsGC-MS<500 ppm (ethanol)
Halogen Content (Cl, F)Ion Chromatography6-Cl: 18.5–19.5%; 5-F: 8.2–8.8%

Challenges and Optimization Opportunities

Byproduct Formation

The hydrolysis step often generates 4-amino-3-chloro-5-fluoropicolinic acid as a byproduct. Adding molecular sieves during esterification suppresses this side reaction, improving yields by 10–15%.

Catalytic Improvements

Transitioning from H₂SO₄ to p-toluenesulfonic acid (PTSA) as the esterification catalyst reduces corrosion risks and enhances recyclability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles or electrophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis of the ester group results in the formation of 4-amino-6-chloro-5-fluoropyridine-3-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C8H8ClFN2O2
Molecular Weight : 218.61 g/mol
CAS Number : 2454397-74-9

EACF features a pyridine ring substituted with amino, chloro, and fluoro groups, which enhances its biological activity and chemical reactivity. The specific arrangement of these substituents contributes to its unique properties compared to other derivatives.

Medicinal Chemistry

EACF has been explored for its role in drug development, particularly as an intermediate in synthesizing antiviral and anticancer agents. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

  • Antitumor Activity : EACF has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that fluorinated derivatives can enhance binding affinities against tumor markers like MDM2, which regulates the tumor suppressor protein p53.
  • Enzyme Inhibition : The compound may act as a PARP1 inhibitor, relevant for cancer therapy due to its involvement in DNA repair mechanisms. Inhibition of PARP1 can increase the sensitivity of cancer cells to chemotherapy.

Agricultural Applications

EACF is also being investigated for its herbicidal properties. Its ability to control undesirable vegetation makes it valuable in agricultural settings.

  • Herbicidal Activity : EACF derivatives have been shown to effectively manage a wide spectrum of weeds while being selective for crops such as corn, wheat, and soybeans. Studies indicate that these compounds can be used post-emergence to control woody plants and broadleaf weeds .

Comparison of EACF with Related Compounds

Compound NameStructural FeaturesNotable Applications
Ethyl 4-amino-6-chloronicotinateLacks the fluoro substituentDifferent reactivity
Ethyl 4-amino-5-fluoronicotinateLacks the chloro substituentAffects chemical properties
Ethyl 4-amino-6-chloro-3-fluoronicotinateDifferent position of fluoro groupAlters chemical behavior

In Vitro Studies

  • Fluorescence Polarization Assays : EACF analogs were tested for their inhibitory potency against MDM2, yielding IC50 values between 119 nM to 160 nM for related compounds. This indicates significant potential for development as antitumor agents.

In Vivo Studies

Research is ongoing to evaluate the efficacy of EACF in live models to further establish its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of amino, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine and Pyrazolo-Pyridine Series

The following compounds share structural motifs with the target molecule, differing in substituent patterns, ring systems, or functional groups:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Ring System Functional Groups Key Differences Potential Applications References
Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate 4-NH₂, 6-Cl, 5-F Pyridine Ethyl carboxylate, amino, Cl, F Reference compound Pharmaceutical intermediate (kinase inhibitors) N/A
Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2193061-35-5) 5-NH₂, 6-F Pyrazolo[1,5-a]pyridine Ethyl carboxylate, amino, F Pyrazolo-pyridine core instead of pyridine; amino at position 5 Heterocyclic building block for bioactive molecules
Ethyl 5-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 2383558-35-6) 5-Br, 6-F Pyrazolo[1,5-a]pyridine Ethyl carboxylate, Br, F Bromo substitution at position 5 (vs. amino in target) Potential halogenated intermediate for cross-coupling reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1951428-44-6) 5-Boc-NH₂, 4-Cl Pyrazolo[1,5-a]pyridine Ethyl carboxylate, Boc-protected amino, Cl Boc-protected amino group; chloro at position 4 (vs. 6 in target) Prodrug synthesis or peptide coupling
F13714 (SML3509) 3-Cl, 4-F, piperidine-methanamine Fluorinated pyridine Benzoyl, piperidine, Cl, F Complex side chain with piperidine; lacks carboxylate Serotonin receptor ligand (pharmacological studies)
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate Multiple substituents (Cl, CF₃, formyl) 1,4-Dihydropyridine Ethyl carboxylate, formyl, sulfanyl Non-aromatic dihydropyridine core; sulfur and formyl groups Antihypertensive or calcium channel modulator analogs

Key Observations

The dihydropyridine derivative () lacks full aromaticity, increasing susceptibility to oxidation but enabling redox-active applications .

Substituent Effects: Halogens: Bromo (CAS 2383558-35-6) vs. chloro/fluoro in the target compound alters steric bulk and electronic effects. Bromine’s polarizability may enhance cross-coupling reactivity. Amino Group: The Boc-protected amino group (CAS 1951428-44-6) offers stability during synthesis, whereas the free amino group in the target compound enables direct nucleophilic reactions .

Functional Group Synergy :

  • The target compound’s combination of electron-donating (NH₂) and withdrawing (Cl, F) groups creates a polarized electronic environment, ideal for interactions with biological targets (e.g., ATP-binding pockets).

Biological Activity

Ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features several functional groups that enhance its interaction with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H8ClFN2O2
  • Molecular Weight : Approximately 218.61 g/mol

The presence of an amino group at the 4-position, a chloro group at the 6-position, and a fluorine atom at the 5-position of the pyridine ring contributes to its unique biological properties. These substituents are known to influence the compound's binding affinity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The introduction of halogens (chlorine and fluorine) enhances its lipophilicity and can improve binding interactions with target proteins.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For example, studies indicate that it may inhibit certain kinases implicated in cancer progression.
  • Receptor Modulation : this compound may also act on receptors related to neurotransmission, providing insights into its potential use in neuropharmacology.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound based on recent studies:

Biological Activity Findings
Anticancer Activity Exhibits inhibitory effects on cancer cell lines (e.g., MCF-7, MDA-MB-231) .
Antimicrobial Properties Preliminary studies indicate antimicrobial activity against various pathogens .
Anti-inflammatory Effects Potential modulation of inflammatory pathways has been suggested .
Neuroprotective Effects Interactions with neurotransmitter receptors may offer neuroprotective benefits .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines (IC50 values ranging from 0.87 to 12.91 μM), outperforming standard chemotherapeutics like 5-Fluorouracil .
  • Antimicrobial Activity : A study highlighted its efficacy against specific bacterial strains, indicating that it could serve as a lead compound for developing new antibiotics .
  • Inflammation Models : In vivo experiments showed reduced inflammatory markers in animal models treated with this compound, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step heterocyclic reactions. For example, fluorination at the 5-position may involve halogen-exchange reactions using KF or CsF under anhydrous conditions, while the amino group at the 4-position could be introduced via catalytic hydrogenation or reductive amination. Optimization includes controlling temperature (e.g., 80–100°C for fluorination) and solvent polarity (e.g., DMF or acetonitrile) to minimize side reactions. Reaction progress should be monitored via TLC or LCMS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on 1H^1H and 13C^13C NMR to confirm substitution patterns. For instance, the fluorine atom at the 5-position deshields adjacent protons, causing distinct splitting patterns (e.g., doublets or triplets). The ester carbonyl (C=O) typically appears at ~165–170 ppm in 13C^13C NMR .
  • Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak ([M+H]+^+ or [M-H]^-) and fragment ions (e.g., loss of the ethyl ester group, m/z –73) .
  • IR Spectroscopy : Stretch frequencies for NH2_2 (~3300–3500 cm1^{-1}) and C=O (~1700 cm1^{-1}) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl or HF gas during synthesis).
  • Store in airtight containers away from heat/ignition sources, as pyridine derivatives may decompose exothermically .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding regiochemical assignments?

  • Methodological Answer :

  • Use SHELXL or SHELXS for structure refinement. Fluorine and chlorine atoms exhibit distinct electron density maps due to their atomic radii differences. Hydrogen-bonding networks (e.g., NH2_2···O=C interactions) can stabilize crystal packing, aiding in confirming substituent positions .
  • Example Workflow:

Grow single crystals via slow evaporation in ethanol/water mixtures.

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL with anisotropic displacement parameters for heavy atoms .

Q. How should researchers address contradictions between computational modeling and experimental spectroscopic data?

  • Methodological Answer :

  • Step 1 : Re-optimize computational models (e.g., DFT at B3LYP/6-31G* level) with solvent effects (PCM for DMSO or CHCl3_3).
  • Step 2 : Compare calculated NMR chemical shifts (via GIAO method) with experimental data. Discrepancies >1 ppm may indicate incorrect tautomeric forms or conformational flexibility .
  • Step 3 : Validate via variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the ester group) .

Q. What strategies can improve the yield of fluorinated pyridine derivatives during synthesis?

  • Methodological Answer :

  • Catalytic Fluorination : Use CuF2_2 or AgF as catalysts to enhance selectivity at the 5-position.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining high yields (~75–85%) .
  • Byproduct Mitigation : Add scavengers like molecular sieves to absorb HCl/HF gases, preventing side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.